molecular formula C13H13N3O3 B1413721 methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2197063-31-1

methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B1413721
CAS No.: 2197063-31-1
M. Wt: 259.26 g/mol
InChI Key: KJIDNXGZIGPDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate is a chemical reagent designed for research use only, serving as a versatile synthetic intermediate in medicinal and agricultural chemistry. Its molecular structure, which incorporates a pyrazole ring core, a carboxylate ester, and an acetylamino phenyl group, is a privileged scaffold found in compounds with significant biological activity. Research into analogous pyrazole carboxamide derivatives has demonstrated their potential as effective antifungal agents. For instance, studies on similar structures have shown high efficacy against fungal pathogens like Rhizoctonia solani , which causes rice sheath blight, by disrupting mitochondrial function. The proposed mechanism of action for such compounds involves the inhibition of key enzymes in the fungal mitochondrial respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), leading to a loss of mitochondrial membrane potential, impaired energy production, and ultimately, cell death . Beyond antifungal applications, the pyrazole core is a fundamental building block for developing a wide range of biochemical tools and potential therapeutic agents, with applications explored in areas such as organic electronics and sensor development . This compound is strictly for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 1-(4-acetamidophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9(17)14-10-3-5-11(6-4-10)16-8-7-12(15-16)13(18)19-2/h3-8H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDNXGZIGPDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=CC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the acetylamino group: The acetylation of the amino group on the phenyl ring can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group at the 3-position of the pyrazole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.

Conditions Reagents Product Yield
Basic hydrolysisNaOH/H₂O, reflux1-[4-(Acetylamino)phenyl]-1H-pyrazole-3-carboxylic acid~85%
Acidic hydrolysisHCl/EtOH, reflux1-[4-(Acetylamino)phenyl]-1H-pyrazole-3-carboxylic acid~78%

Mechanistic Insight : Saponification in basic media proceeds via nucleophilic attack by hydroxide ions, while acidic conditions involve protonation of the ester carbonyl, enhancing electrophilicity for water attack .

Hydrazide Formation

Reaction with hydrazine replaces the ester group with a hydrazide functionality, enabling access to heterocyclic systems.

Conditions Reagents Product Yield
HydrazinolysisNH₂NH₂/EtOH, reflux1-[4-(Acetylamino)phenyl]-1H-pyrazole-3-carbohydrazide~90%

Application : The hydrazide intermediate is pivotal for synthesizing pyrazolo-oxadiazoles or pyrazolo-triazoles via cyclocondensation with CS₂ or aldehydes .

Condensation with Active Methylene Compounds

The ester or carboxylic acid derivatives participate in Knoevenagel or Claisen-Schmidt condensations.

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency in condensations. For example, reacting the carboxylic acid with malonic acid yields α,β-unsaturated acids.

Conditions Reagents Product Yield
Microwave synthesisMalonic acid, pyridine3-(4-Pyrazolyl)propenoic acid derivatives~88%

Advantage : Reduced reaction time (minutes vs. hours) and improved yields compared to conventional heating .

Reduction and Functionalization

The ester group can be reduced to a hydroxymethyl intermediate, enabling further functionalization.

Step Reagents Product Yield
ReductionNaBH₄/MeOH3-(Hydroxymethyl)-1-[4-(acetylamino)phenyl]-1H-pyrazole~65%
ChlorinationSOCl₂/CH₂Cl₂3-(Chloromethyl)-1-[4-(acetylamino)phenyl]-1H-pyrazole~80%

Utility : The chloromethyl derivative serves as a precursor for Wittig reactions or nucleophilic substitutions .

Cyclocondensation Reactions

The carboxylic acid or ester participates in cyclocondensation with β-ketoesters or aminocrotonates to form fused heterocycles.

Conditions Reagents Product Yield
CyclocondensationMethyl acetoacetate, BF₃·Et₂OPyridinylpyrazole derivatives~75%

Example : Reaction with ethyl 3-aminocrotonate yields dihydropyridine hybrids, enhancing biological activity profiles .

Oxidation to Amides and Beyond

Oxidation of the carboxylic acid to acyl chlorides enables amide bond formation.

Step Reagents Product Yield
Acyl chloride formationSOCl₂, reflux1-[4-(Acetylamino)phenyl]-1H-pyrazole-3-carbonyl chloride~85%
Amide synthesisRNH₂, base1-[4-(Acetylamino)phenyl]-1H-pyrazole-3-carboxamides~90%

Application : Amides are key intermediates for peptidomimetics or kinase inhibitors .

Modification of the Acetylamino Group

The 4-(acetylamino)phenyl substituent can be deacetylated or further functionalized.

Conditions Reagents Product Yield
Acidic deacetylationHCl/EtOH, reflux1-(4-Aminophenyl)-1H-pyrazole-3-carboxylate~70%
Reductive alkylationRCHO, NaBH₃CN1-[4-(Alkylamino)phenyl]-1H-pyrazole-3-carboxylate~60%

Note : The free amine enables Suzuki couplings or diazotization reactions for aryl functionalization .

Scientific Research Applications

Anticancer Activity

Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate exhibits promising anticancer properties. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated effectiveness against breast and colon cancer cells by targeting specific signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit inflammatory mediators such as nitric oxide and prostaglandins, which are crucial in the pathogenesis of inflammatory diseases. In vitro studies have reported a reduction in cytokine production when treated with pyrazole compounds, suggesting a mechanism for their anti-inflammatory effects .

Neuroprotective Effects

Recent studies highlight the neuroprotective capabilities of pyrazole derivatives, including this compound. These compounds are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. They may exert protective effects on neuronal cells by modulating oxidative stress and apoptosis pathways .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing a variety of novel pyrazole derivatives. Researchers employ this compound in multi-step reactions to create more complex structures with enhanced biological activities. For example, modifications at the carboxylate or acetylamino positions can lead to derivatives with improved potency against specific targets .

Catalytic Applications

In synthetic organic chemistry, pyrazoles are used as ligands in catalytic processes, enhancing reaction efficiencies and selectivities. This compound can be utilized in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds crucial for constructing complex organic molecules .

Pesticidal Properties

Recent investigations into the agricultural applications of pyrazoles indicate that compounds like this compound possess herbicidal and insecticidal properties. These compounds can disrupt biochemical pathways in pests, leading to effective pest management strategies without harming non-target organisms .

Case Studies and Research Findings

StudyFindings
Ma et al., 2021Developed methods for synthesizing polysubstituted pyrazoles with anticancer properties; highlighted the role of this compound as a key intermediate .
Aly et al., 2017Investigated the antioxidant activity of pyrazoloquinolinones derived from similar structures; showed potential for neuroprotective applications .
Neurodegenerative Disorders PatentExplored the use of pyrazole compounds for treating neurodegenerative disorders; emphasized the importance of structural modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The acetylamino group may play a role in binding to active sites, while the pyrazole ring can interact with hydrophobic pockets or participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the literature, focusing on structural features and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Target) C13H13N3O3* ~283.3* 4-(acetylamino)phenyl, pyrazole-3-carboxylate methyl ester
Methyl 1-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-1H-pyrazole-3-carboxylate C8H11N7O2S 269.29 4-amino-5-ethyl-1,2,4-triazole-3-sulfanyl, pyrazole-3-carboxylate methyl ester
1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid C14H14F2N2O3 308.27* Difluoromethyl, furan-2-yl pyrimidine, piperidine-4-carboxylic acid

*Molecular weight calculated based on structural formula due to absence of explicit data in evidence.

Key Observations:

Compound 1 (C8H11N7O2S) replaces the phenyl group with a triazole sulfanyl moiety, introducing sulfur and additional nitrogen atoms. This may improve metal-binding affinity or alter metabolic stability . Compound 2 (C14H14F2N2O3) features a pyrimidine-furan system and a piperidine carboxylic acid group, contributing to aromatic π-π stacking and acidic properties, respectively .

Fluorine atoms in Compound 2 could enhance electronegativity and metabolic resistance, while the furan ring may increase reactivity toward electrophiles .

Research Findings and Limitations

  • Synthetic Utility: The target compound’s derivatives (e.g., thiadiazolo-pyridazinones) are synthesized via nucleophilic/electrophilic reactions, with structural confirmation relying on spectroscopic methods like NMR and mass spectrometry .
  • Data Gaps : Quantitative comparisons (e.g., IC50 values, solubility, stability) between the target and analogs are absent in the provided evidence, limiting mechanistic insights.

Biological Activity

Methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant case studies.

  • Chemical Formula : C₁₃H₁₃N₃O₃
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 129521037

1. Anticancer Activity

This compound exhibits significant anticancer properties. Several studies have highlighted its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.26Inhibition of caspases leading to apoptosis
HepG2 (Liver)Not specifiedInhibition of topoisomerase II and EGFR
A549 (Lung)Not specifiedInduction of cell cycle arrest and apoptosis

The compound's mechanism involves the inhibition of key enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation and survival. Additionally, it has shown to induce apoptosis through caspase activation pathways, indicating a potential for therapeutic use in breast cancer treatment.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed in various models. It demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process:

Activity IC50 (µM) Notes
COX-1 Inhibition0.75Comparable to standard anti-inflammatory drugs
COX-2 Inhibition0.93Suggests potential for treating inflammatory diseases

This inhibition suggests that this compound could be useful in managing conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Recent studies have indicated that pyrazole derivatives can exhibit neuroprotective effects by inhibiting metabolic enzymes associated with neurodegenerative disorders:

  • Acetylcholinesterase Inhibition : IC50 = 66.37 nM
  • Carbonic Anhydrase Inhibition : IC50 values ranging from 0.75 to 0.93 nM

These actions suggest that the compound may help in managing diseases like Alzheimer's by enhancing cholinergic signaling and reducing neuroinflammation .

Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 0.26 µM, primarily through the activation of apoptotic pathways involving caspases .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation, the compound exhibited potent inhibition of COX enzymes, leading to a marked reduction in inflammatory markers in vivo. This suggests its potential application in treating inflammatory diseases such as arthritis .

Q & A

Q. What are the common synthetic routes for methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of substituted anilines (e.g., 4-acetamidoaniline) with β-keto esters to form hydrazone intermediates.
  • Step 2 : Cyclization using hydrazine hydrate or derivatives under reflux conditions to construct the pyrazole ring.
  • Step 3 : Esterification or functional group protection to yield the final product . Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products like regioisomers or unreacted intermediates .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • X-ray crystallography : Resolves molecular geometry and confirms regiochemistry of substituents. SHELX software is widely used for refinement, though challenges like twinning or weak diffraction may require iterative validation .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., acetyl group at 4-phenyl, methyl ester at pyrazole-C3). 1^1H-13^13C HMBC correlations validate connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data are limited, analogous pyrazole esters require:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • 2D NMR techniques : HSQC and HMBC distinguish regioisomers by correlating protons with specific carbons (e.g., differentiating C3 vs. C5 ester positions).
  • HPLC-MS : Quantifies purity and identifies co-eluting impurities.
  • Computational modeling : Compare experimental 13^13C NMR shifts with DFT-calculated values to validate assignments .

Q. What strategies improve reaction yield and scalability in the synthesis of this compound?

  • Catalysis : Transition metals (e.g., Pd/C) or organocatalysts enhance cyclization efficiency.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions in large-scale syntheses.
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, stoichiometry) identifies robust conditions .

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed?

  • SHELXL refinement : Use TWIN/BASF commands to model twinned crystals.
  • Disorder modeling : Split occupancy for overlapping atoms and apply restraints to thermal parameters.
  • Validation tools : CheckR and ADDSYM ensure space group correctness .

Q. What mechanistic insights exist for the cyclization step in pyrazole formation?

  • Hydrazine nucleophilicity : Hydrazine attacks β-keto ester carbonyls, followed by proton transfer and ring closure.
  • Kinetic vs. thermodynamic control : Polar solvents (e.g., DMF) favor the 1,3-dipolar cycloaddition pathway, while nonpolar solvents may stabilize intermediates.
  • Isotopic labeling : 15^{15}N-tracing studies confirm nitrogen incorporation into the pyrazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate
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methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate

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